molecular formula C15H22ClNO2 B1397043 2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride CAS No. 1219948-55-6

2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride

Cat. No.: B1397043
CAS No.: 1219948-55-6
M. Wt: 283.79 g/mol
InChI Key: AIFBVJZVBAARAR-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride is a chemical compound that belongs to the class of phenylacetate derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.

Scientific Research Applications

2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the manufacturing of pharmaceuticals and other chemical products.

Preparation Methods

The synthesis of 2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride involves several steps. One common synthetic route includes the reaction of 2-phenylacetic acid with 2-(4-piperidinyl)ethanol in the presence of a dehydrating agent to form the ester. The ester is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-Piperidinyl)ethyl 2-phenylacetate hydrochloride can be compared with other phenylacetate derivatives and piperidine-containing compounds. Similar compounds include:

    2-Phenylacetic acid: A precursor in the synthesis of this compound.

    4-Piperidinol: Another piperidine derivative with different functional groups.

    Phenylacetate esters: A class of compounds with similar structural features but different substituents.

The uniqueness of this compound lies in its specific combination of the piperidine ring and phenylacetate moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-piperidin-4-ylethyl 2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c17-15(12-14-4-2-1-3-5-14)18-11-8-13-6-9-16-10-7-13;/h1-5,13,16H,6-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFBVJZVBAARAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219948-55-6
Record name Benzeneacetic acid, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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